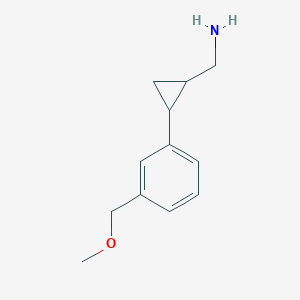
(2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a methoxymethyl-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of (3-(Methoxymethyl)phenyl)cyclopropane with methanamine under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2-(3-Chlorophenyl)cyclopropyl)methanamine: Similar structure with a chlorine substituent instead of a methoxymethyl group.
(2-(3-Methylphenyl)cyclopropyl)methanamine: Similar structure with a methyl substituent instead of a methoxymethyl group.
(2-(3-Methoxyphenyl)cyclopropyl)methanamine: Similar structure with a methoxy group instead of a methoxymethyl group.
Uniqueness
(2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and interactions with other molecules
生物活性
(2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is composed of a cyclopropyl group attached to a phenyl ring with a methoxymethyl substituent. The presence of these groups contributes to its steric and electronic properties, which may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit a range of pharmacological effects, including:
- Antidepressant Activity : Cyclopropyl derivatives have been linked to modulation of neurotransmitter systems, particularly serotonin receptors. For instance, N-substituted cyclopropylmethylamines have shown selective agonist activity at the 5-HT2C receptor, which is implicated in mood regulation and antipsychotic effects .
- Neuroprotective Effects : The unique structure may enhance neuroprotective properties, potentially through inhibition of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters .
- Antimicrobial Activity : Some cyclopropane derivatives have demonstrated antibacterial properties, making them candidates for further development as antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways. For example, studies have shown that cyclopropyl derivatives can selectively activate G protein-coupled receptors (GPCRs), leading to distinct cellular responses .
- Enzyme Inhibition : The structural features of the compound allow for potential inhibition of key enzymes such as MAO and other metabolic enzymes involved in neurotransmitter degradation .
- Bioavailability Enhancement : The methoxymethyl group may improve solubility and bioavailability, facilitating better absorption and efficacy in vivo.
Study on Neurotransmitter Receptors
A study investigated the binding affinities of cyclopropyl derivatives at dopamine receptors (D2R and D3R). It was found that modifications to the linker length between pharmacophores significantly influenced receptor selectivity and affinity. Compounds with cyclopropyl linkers exhibited enhanced binding to D3R compared to D2R, suggesting potential applications in treating disorders like schizophrenia .
Antimicrobial Evaluation
Another study evaluated the antibacterial properties of a series of cyclopropane derivatives. Results indicated that certain derivatives demonstrated significant inhibition against various bacterial strains, highlighting their potential as new antimicrobial agents .
Table 1: Binding Affinities at Dopamine Receptors
| Compound | D2R Ki (nM) | D3R Ki (nM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | 500 | 50 | 10 |
| Compound B | 300 | 20 | 15 |
| This compound | TBD | TBD | TBD |
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | E. coli | 32 µg/mL |
| Compound Y | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
[2-[3-(methoxymethyl)phenyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17NO/c1-14-8-9-3-2-4-10(5-9)12-6-11(12)7-13/h2-5,11-12H,6-8,13H2,1H3 |
InChI 键 |
YLWVRTJPLZYRNA-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC(=CC=C1)C2CC2CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















